molecular formula C12H17N5O5 B10857582 n6-(2-Hydroxyethyl)adenosine

n6-(2-Hydroxyethyl)adenosine

Cat. No.: B10857582
M. Wt: 311.29 g/mol
InChI Key: BBOCDRLDMQHWJP-HRLNAYTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N6-(2-Hydroxyethyl)adenosine can be synthesized through various methods. One common approach involves the extraction from Cordyceps cicadae. The powdered fungus is first added to ethanol to produce an extract, which is then purified to isolate this compound .

Industrial Production Methods: Industrial production of this compound often involves submerged fermentation using specific fungal strains. For instance, Beauveria bassiana has been identified as a new producer of this compound . The fermentation process can be optimized by adjusting the culture conditions, such as temperature and nutrient composition, to maximize yield .

Properties

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

(2R,4R,5R)-2-[6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O5/c18-2-1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(21)8(20)6(3-19)22-12/h4-6,8-9,12,18-21H,1-3H2,(H,13,14,15)/t6-,8+,9?,12-/m1/s1

InChI Key

BBOCDRLDMQHWJP-HRLNAYTHSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)NCCO

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO

Origin of Product

United States

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